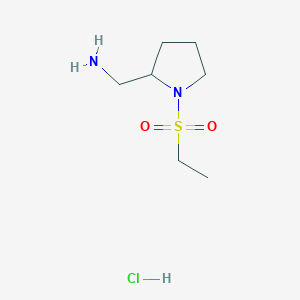

(1-(Ethylsulfonyl)pyrrolidin-2-yl)methanamine hydrochloride

CAS No.: 2219419-44-8

Cat. No.: VC5009443

Molecular Formula: C7H17ClN2O2S

Molecular Weight: 228.74

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2219419-44-8 |

|---|---|

| Molecular Formula | C7H17ClN2O2S |

| Molecular Weight | 228.74 |

| IUPAC Name | (1-ethylsulfonylpyrrolidin-2-yl)methanamine;hydrochloride |

| Standard InChI | InChI=1S/C7H16N2O2S.ClH/c1-2-12(10,11)9-5-3-4-7(9)6-8;/h7H,2-6,8H2,1H3;1H |

| Standard InChI Key | RBVZZWPQUDJVPZ-UHFFFAOYSA-N |

| SMILES | CCS(=O)(=O)N1CCCC1CN.Cl |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s IUPAC name, (1-ethylsulfonylpyrrolidin-2-yl)methanamine hydrochloride, reflects its core components:

-

A pyrrolidine ring (5-membered saturated heterocycle with four carbon atoms and one nitrogen atom).

-

An ethylsulfonyl group (–SO₂C₂H₅) at the pyrrolidine’s 1-position.

-

A methanamine moiety (–CH₂NH₂) at the 2-position.

-

A hydrochloride counterion for charge neutralization.

Table 1: Fundamental Chemical Properties

| Property | Value |

|---|---|

| CAS Number | 2219419-44-8 |

| Molecular Formula | C₇H₁₇ClN₂O₂S |

| Molecular Weight | 228.74 g/mol |

| IUPAC Name | (1-ethylsulfonylpyrrolidin-2-yl)methanamine hydrochloride |

| SMILES Notation | CCS(=O)(=O)N1CCCC1CN.Cl |

| InChI Key | RBVZZWPQUDJVPZ-UHFFFAOYSA-N |

The ethylsulfonyl group introduces strong electron-withdrawing effects, polarizing the pyrrolidine ring and influencing reactivity. The hydrochloride salt enhances aqueous solubility, a critical factor for in vitro assays.

Synthesis and Physicochemical Properties

Synthetic Pathways

While detailed synthetic protocols for this specific compound are proprietary, analogous methodologies for sulfonated pyrrolidines suggest a multi-step process:

-

Pyrrolidine Functionalization: Introducing the ethylsulfonyl group via sulfonation of pyrrolidine using ethylsulfonyl chloride under basic conditions.

-

Methanamine Addition: Subsequent nucleophilic substitution or reductive amination to attach the methanamine side chain.

-

Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.

Reaction conditions (e.g., solvent choice, temperature, and catalyst use) are optimized to maximize yield and purity, though specific parameters remain undisclosed.

Physical and Spectral Data

-

Solubility: Limited data are available, but hydrochloride salts of similar amines typically exhibit solubility in polar solvents (e.g., water, methanol).

-

Stability: The sulfonyl group confers resistance to hydrolysis under physiological pH conditions.

-

Spectroscopic Signatures:

-

IR Spectroscopy: Expected peaks for S=O stretching (~1350–1160 cm⁻¹) and N–H bending (~1600 cm⁻¹).

-

NMR: Distinct signals for pyrrolidine protons (δ 1.5–3.5 ppm), ethylsulfonyl methyl groups (δ 1.0–1.5 ppm), and methanamine protons (δ 2.5–3.0 ppm).

-

Biological Activity and Mechanistic Insights

Neurotransmitter Receptor Interactions

Compounds with pyrrolidine-sulfonamide scaffolds are known to modulate G-protein-coupled receptors (GPCRs), particularly those in the dopamine and serotonin families. The ethylsulfonyl group may enhance binding affinity to receptor sulfhydryl groups, while the methanamine side chain could facilitate hydrogen bonding with active-site residues.

Research Applications and Future Directions

Medicinal Chemistry

-

Lead Compound Optimization: Structural modifications (e.g., varying sulfonyl substituents) could improve pharmacokinetic profiles.

-

Central Nervous System (CNS) Drug Development: Potential applications in treating neuropsychiatric disorders due to putative receptor modulation.

Biochemical Probes

-

Radiolabeled Derivatives: Incorporating isotopes (e.g., ¹¹C, ¹⁸F) for positron emission tomography (PET) imaging of receptor density in neurological tissues.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume